
5,7-Difluoroquinolina
Descripción general
Descripción
5,7-Difluoroquinoline is a fluorinated quinoline derivative, a class of compounds known for their significance in medicinal chemistry. The presence of fluorine atoms can significantly alter the chemical and biological properties of these molecules, making them of particular interest in the development of new pharmaceuticals. The papers provided do not directly discuss 5,7-difluoroquinoline but offer insights into the synthesis, properties, and applications of closely related fluorinated quinoline compounds.
Synthesis Analysis
The synthesis of fluorinated quinolines is a topic of considerable interest due to their potential applications. For instance, a one-pot synthesis method has been optimized for the preparation of trifluoromethyl-containing tetrahydroquinolines, which are structurally related to 5,7-difluoroquinoline . Additionally, a practical synthesis route has been developed for a key intermediate that could be related to the synthesis of 5,7-difluoroquinoline derivatives, highlighting the importance of chlorination and intramolecular cyclization reactions . These methods could potentially be adapted for the synthesis of 5,7-difluoroquinoline by altering the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated quinolines is characterized by the presence of fluorine atoms, which can influence the molecule's electronic distribution and hydrogen bonding capabilities. For example, benzo[diquinoline derivatives exhibit a strong intramolecular CH···O hydrogen bond, which is evidenced by NMR and X-ray analysis . This suggests that the introduction of fluorine atoms in positions 5 and 7 of the quinoline ring could similarly affect the molecular conformation and electronic properties of 5,7-difluoroquinoline.
Chemical Reactions Analysis
Fluorinated quinolines undergo various chemical reactions that are influenced by the presence of fluorine atoms. The Skraup synthesis has been used to prepare tetrafluoroquinoline derivatives, and nucleophilic reagents have been shown to replace the fluorine atom at the 7-position in 5,6,7,8-tetrafluoroquinoline . This indicates that 5,7-difluoroquinoline could also participate in nucleophilic substitution reactions, which could be useful for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated quinolines are significantly impacted by the fluorine substituents. For instance, the introduction of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of these compounds . The strong electron-withdrawing nature of fluorine can also affect the acidity and basicity of the molecule, potentially leading to unique interactions with biological targets. The specific properties of 5,7-difluoroquinoline would need to be determined experimentally, but insights from related compounds suggest that it would exhibit distinct physicochemical characteristics conducive to medicinal applications.
Aplicaciones Científicas De Investigación
Síntesis y Propiedades
Las quinolinas fluoradas, incluida la 5,7-Difluoroquinolina, se han sintetizado utilizando una variedad de métodos. Estos métodos aprovechan las reacciones de ciclización y cicloadición, los desplazamientos de átomos de halógeno o el grupo diaza, así como las fluoraciones directas . Las propiedades únicas de las quinolinas fluoradas a menudo se mejoran mediante la incorporación de un átomo de flúor .
Actividad Biológica
Las quinolinas fluoradas, como la this compound, han mostrado una notable actividad biológica. Muchas quinolinas sintéticas han demostrado exhibir actividades antibacterianas, antineoplásicas y antivirales . El esqueleto de quinolina se ha utilizado durante mucho tiempo como estructura básica para la búsqueda de fármacos antimaláricos sintéticos .
Aplicaciones Médicas
La this compound ha encontrado aplicaciones en medicina. Por ejemplo, las fluoroquinolonas, que son una familia de quinolinas fluoradas, exhiben un amplio espectro de actividad antibacteriana . El fármaco antineoplásico Brequinar® y sus análogos han demostrado ser útiles en medicina de trasplantes, y también para el tratamiento de la artritis reumatoide y la psoriasis .
Agricultura
Una serie de quinolinas fluoradas, incluida la this compound, ha encontrado aplicación en la agricultura .
Cristales Líquidos
La this compound también se ha utilizado como componente para cristales líquidos .
Tintes Cianina
Las quinolinas, incluida la this compound, representan una parte considerable de la producción comercial de tintes cianina .
Mecanismo De Acción
Target of Action
It is known that many synthetic quinolines, which include 5,7-difluoroquinoline, exhibit antibacterial, antineoplastic, and antiviral activities . They do this by inhibiting various enzymes .
Mode of Action
It’s known that the incorporation of a fluorine atom into azaaromatics, like quinolines, is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
It’s known that the regulation of metabolic pathways is a complex process that ensures the output of the pathways meets biological demand .
Pharmacokinetics
It’s known that these properties have a significant impact on the bioavailability of a compound .
Result of Action
It’s known that fluoroquinolones, which include 5,7-difluoroquinoline, lead to cell death, making them very effective at killing bacteria .
Action Environment
It’s known that environmental factors can significantly influence the action of a compound .
Safety and Hazards
Direcciones Futuras
Research on fluorinated quinolines is ongoing and focuses on identifying new applications and optimizing existing methods. A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
Propiedades
IUPAC Name |
5,7-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTWLWBEQPMVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188073 | |
| Record name | Quinoline, 5,7-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34522-72-0 | |
| Record name | Difluoroquinoline, 5,7- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 5,7-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DIFLUOROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNY7UQK9PD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural information about 5,7-Difluoroquinoline can be obtained from the study?
A: The research primarily focuses on understanding the intermolecular interactions within the crystal structure of 5,7-Difluoroquinoline using X-ray diffraction and quantum-topological analysis. While the paper doesn't explicitly provide the molecular formula or weight, it confirms the presence of specific intermolecular interactions like C–H…F and π-π stacking within the crystal lattice []. This information is valuable for understanding the compound's solid-state properties and can be further explored in the context of drug design and material science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



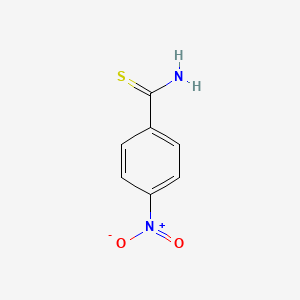
![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)
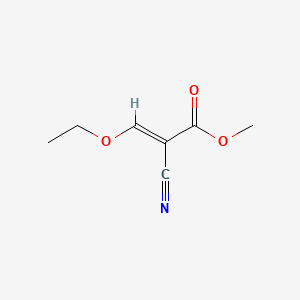
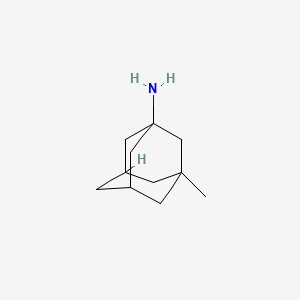
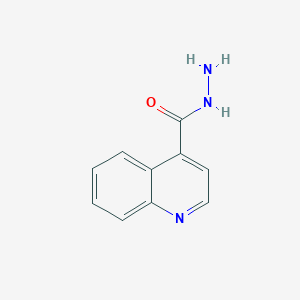

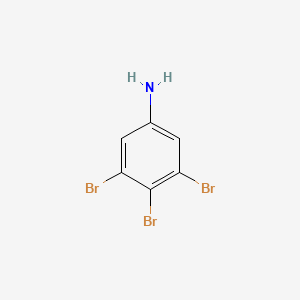


![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)
![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)


